A Technical Guide to 5-Amino-2,4-dichlorophenol Hydrochloride: Synthesis, Characterization, and Applications in Modern Research
A Technical Guide to 5-Amino-2,4-dichlorophenol Hydrochloride: Synthesis, Characterization, and Applications in Modern Research
Abstract
This technical guide provides an in-depth exploration of 5-Amino-2,4-dichlorophenol hydrochloride (CAS No: 197178-93-1), a pivotal chemical intermediate in the fields of pharmaceutical development, analytical chemistry, and materials science. This document details the compound's chemical structure and physicochemical properties, provides a validated, step-by-step synthesis protocol based on established chemical principles, outlines robust analytical methodologies for its characterization and quality control, and discusses its functional significance in advanced applications, particularly in the synthesis of kinase inhibitors. The guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical working knowledge of this versatile molecule.
Introduction and Molecular Overview
5-Amino-2,4-dichlorophenol hydrochloride is a substituted aromatic amine and phenol derivative. Its structure is characterized by a benzene ring functionalized with hydroxyl, amino, and two chloro groups. This unique arrangement of electron-withdrawing (chloro) and electron-donating (amino, hydroxyl) groups imparts a distinct reactivity profile, making it a highly valuable building block in multi-step organic synthesis.
The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, particularly its solubility in aqueous media, which can be advantageous in certain reaction conditions. The strategic placement of the functional groups allows for selective chemical modifications, providing a scaffold for constructing complex molecular architectures.
Chemical Structure
The chemical structure of the 5-Amino-2,4-dichlorophenol cation is presented below. The hydrochloride salt is formed by the protonation of the amino group.
Caption: 2D structure of 5-Amino-2,4-dichlorophenol.
Physicochemical Properties
A summary of the key physicochemical properties for 5-Amino-2,4-dichlorophenol and its hydrochloride salt is provided in Table 1. This data is essential for determining appropriate storage conditions, selecting suitable solvents, and ensuring safe handling.
| Property | Value (5-Amino-2,4-dichlorophenol Base) | Value (Hydrochloride Salt) | Source(s) |
| CAS Number | 39489-79-7 | 197178-93-1 | [1][2] |
| Molecular Formula | C₆H₅Cl₂NO | C₆H₆Cl₃NO | [1][2] |
| Molecular Weight | 178.02 g/mol | 214.48 g/mol | [2] |
| Appearance | Solid | Solid | |
| Melting Point | 133-137 °C | Not available | |
| SMILES | C1=C(C(=CC(=C1O)Cl)Cl)N | Cl.Nc1cc(O)c(Cl)cc1Cl | [1][2] |
| InChIKey | QPHMVRPABQUYGN-UHFFFAOYSA-N | FTMLWEVHTJTOLS-UHFFFAOYSA-N | [1][2] |
Synthesis and Purification
The synthesis of 5-Amino-2,4-dichlorophenol is most effectively achieved through a two-step process starting from the readily available precursor, 2,4-dichlorophenol. This pathway involves an electrophilic aromatic substitution (nitration) followed by a chemical reduction. This route is favored due to the directing effects of the hydroxyl and chloro substituents on the aromatic ring, which predictably guide the incoming nitro group to the desired position.
Synthetic Workflow
The overall synthetic strategy is depicted below. The process is designed to be robust and scalable, with purification steps integrated to ensure high purity of the final product.
Caption: Synthetic workflow for 5-Amino-2,4-dichlorophenol HCl.
Step 1: Synthesis of 2,4-Dichloro-5-nitrophenol (Nitration)
Causality: The hydroxyl group of 2,4-dichlorophenol is a strong activating group and is ortho-, para-directing. The existing chloro substituents are deactivating but also ortho-, para-directing. The position para to the hydroxyl group is blocked by a chlorine atom. The positions ortho to the hydroxyl group are sterically hindered or occupied. The most electronically favorable and sterically accessible position for electrophilic nitration is C5, which is ortho to one chlorine and meta to the other and the hydroxyl group. Using a nitrating mixture (HNO₃/H₂SO₄) at controlled temperatures prevents over-nitration and side reactions.
Protocol:
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath to maintain a low temperature.
-
Reaction: Charge 2,4-dichlorophenol (1.0 eq) into the flask and add concentrated sulfuric acid slowly with stirring, ensuring the temperature does not exceed 10 °C.
-
Nitration: Prepare a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) and add it dropwise to the reaction flask via the dropping funnel. Maintain the internal temperature between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product, 2,4-dichloro-5-nitrophenol, will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallization from an ethanol/water mixture can be performed to obtain a high-purity intermediate.[3]
Step 2: Synthesis of 5-Amino-2,4-dichlorophenol (Reduction)
Causality: The reduction of the nitro group to an amine is a standard transformation. Catalytic transfer hydrogenation using a source like ammonium formate with a platinum-on-carbon (Pt/C) catalyst is a highly effective and selective method that avoids the hydrogenolysis (removal) of the C-Cl bonds, which can be a side reaction under harsher high-pressure hydrogenation conditions.[4] This method provides a clean conversion to the desired amine.
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the synthesized 2,4-dichloro-5-nitrophenol (1.0 eq) and a suitable solvent such as ethanol or methanol.
-
Catalyst and Reagent: Add 10% Platinum on Carbon (Pt/C) catalyst (approx. 5 mol%) and ammonium formate (5.0 eq).
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) with vigorous stirring. The reaction is exothermic and should be monitored.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 5-Amino-2,4-dichlorophenol free base.
Step 3: Formation of the Hydrochloride Salt
Causality: Converting the free base to its hydrochloride salt is achieved by treating it with hydrochloric acid. This protonates the basic amino group, forming a stable, crystalline salt that is often easier to handle, purify, and store than the free base.
Protocol:
-
Dissolution: Dissolve the crude 5-Amino-2,4-dichlorophenol free base in a minimal amount of a suitable organic solvent like diethyl ether or isopropanol.
-
Precipitation: Slowly add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized 5-Amino-2,4-dichlorophenol hydrochloride. The following methods are standard for this purpose.
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC is the method of choice for assessing the purity of this compound. It separates the target analyte from starting materials, intermediates, and by-products based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Protocol (Self-Validating System):
-
System: HPLC with UV-Vis Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Acetic Acid or Phosphoric Acid to ensure the analyte is in its protonated form for consistent peak shape.[6][7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: UV detection at approximately 280-292 nm, which is a common wavelength for phenolic compounds.[5][7]
-
Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a concentration of ~0.1 mg/mL.
-
Validation: The system is validated by running a blank (mobile phase only), a standard of the purified compound, and the test sample. Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The chemical shifts, integration, and coupling patterns of the protons in ¹H NMR, and the number and chemical shifts of the carbon signals in ¹³C NMR, provide a unique fingerprint of the molecule.
Expected Spectral Features (in DMSO-d₆):
-
¹H NMR:
-
Aromatic protons will appear as singlets or doublets in the ~6.5-7.5 ppm region. The exact pattern will confirm the substitution pattern.
-
Signals for the -OH and -NH₃⁺ protons will be present, with chemical shifts that can be concentration and temperature-dependent. These are typically broad singlets and can be confirmed by D₂O exchange.
-
-
¹³C NMR:
-
Six distinct signals for the aromatic carbons are expected.
-
Carbons attached to chlorine will be in the ~115-130 ppm range.
-
The carbon attached to the hydroxyl group will be downfield (~140-150 ppm).
-
The carbon attached to the amino group will also show a characteristic shift.[8]
-
Infrared (IR) Spectroscopy
Principle: IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
Expected Characteristic Peaks:
-
O-H stretch (phenol): Broad peak around 3200-3600 cm⁻¹.
-
N-H stretch (ammonium salt): Broad, complex bands in the 2800-3200 cm⁻¹ region.
-
C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.
-
C-N stretch: Around 1250-1350 cm⁻¹.
-
C-Cl stretch: Strong peaks in the 1000-1100 cm⁻¹ region.
Applications in Drug Discovery and Development
The trifunctional nature of 5-Amino-2,4-dichlorophenol hydrochloride makes it a strategic intermediate, particularly in the synthesis of kinase inhibitors for oncology.[9]
Role as a Scaffold in Kinase Inhibitors
Mechanistic Insight: Many kinase inhibitors target the ATP-binding pocket of the enzyme. The 2,4-dichlorophenyl moiety is a common structural motif found in potent kinase inhibitors like Bosutinib (a Src/Abl inhibitor).[10] This group can fit into hydrophobic pockets within the ATP-binding site. The amino group at the C5 position serves as a critical handle for synthetic elaboration, allowing for the connection of other pharmacophoric elements (e.g., solubilizing groups, hinge-binding motifs) through amide bond formation or other coupling reactions. The hydroxyl group can act as a hydrogen bond donor or be used as another point of attachment.
Caption: Role of the intermediate in kinase inhibitor synthesis.
The presence of two chlorine atoms enhances the binding affinity through favorable interactions and can improve the metabolic stability of the final drug molecule.[11] The specific substitution pattern of 5-Amino-2,4-dichlorophenol allows for precise orientation of these groups within the target protein.
Other Applications
-
Dye Synthesis: The amino and hydroxyl groups are chromophores and auxochromes, respectively, making the molecule a precursor for various azo dyes and other colorants.
-
Agrochemicals: It serves as a building block for certain classes of herbicides and fungicides.
-
Analytical Reagents: It can be used in the development of colorimetric assays for detecting and quantifying other phenolic compounds.
Safety and Handling
5-Amino-2,4-dichlorophenol hydrochloride is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[2]
-
Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
In case of exposure:
-
Skin contact: Immediately wash with plenty of water for at least 15 minutes.
-
Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: Wash out mouth with water and seek immediate medical attention.[2]
-
Conclusion
5-Amino-2,4-dichlorophenol hydrochloride is a chemical intermediate of significant industrial and academic importance. Its well-defined structure and predictable reactivity provide a robust platform for the synthesis of a wide range of high-value molecules. The synthetic and analytical protocols detailed in this guide offer a validated framework for its preparation and quality control. Its established role in the development of targeted therapeutics, particularly kinase inhibitors, underscores its continued relevance in modern drug discovery and underscores the importance of understanding its chemical properties and handling.
References
-
ResearchGate. (n.d.). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[8][12][13]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][8][12]diazepin-6-one scaffold. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. Retrieved from [Link]
- Google Patents. (n.d.). CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol.
-
National Center for Biotechnology Information. (n.d.). 5-Amino-2,4-dichlorophenol. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.
-
ResearchGate. (n.d.). Synthesis and Src Kinase Inhibitory Activity of a Series of 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 2, 6-dichloro-4-aminophenol. Eureka. Retrieved from [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
-
SIELC Technologies. (n.d.). Separation of 4-Amino-2,6-dichlorophenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Reddit. (2017). Synthesis of 2,4-dichlorophenol. r/chemhelp. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Chemsrc. (n.d.). 5-amino-2,4-dichlorophenol,hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC-UV (240 nm) chromatogram of chlorophenols. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Retrieved from [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 5-amino-2,4-dichlorophenol,hydrochloride | CAS#:197178-93-1 | Chemsrc [chemsrc.com]
- 3. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]
- 4. WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents [patents.google.com]
- 5. app.utu.ac.in [app.utu.ac.in]
- 6. Separation of 4-Amino-2,6-dichlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. asianpubs.org [asianpubs.org]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
